N-(3-氨基苯基)-2-乙氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided papers. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various nitrophenols and an aminoacetyl chloride derivative . Another paper describes the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane . Additionally, the Leuckart reaction was used to synthesize a series of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives . These methods typically involve multi-step reactions, including the use of catalysts, and are characterized by their ability to introduce various functional groups into the acetamide structure.

Molecular Structure Analysis

The molecular structures of the synthesized acetamides are often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the molecular structure of certain compounds was determined by X-ray crystallography, revealing details such as intermolecular hydrogen bonds and intramolecular interactions . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides showed linearly extended conformations and highlighted the importance of hydrogen bonding and packing interactions .

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide derivatives. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide was achieved using a novel Pd/C catalyst . Another study reported the synthesis of 3-aminooxindoles via acid-promoted cyclization of α-imino-N-arylamides and α-azido-N-arylamides . These reactions are crucial for modifying the chemical structure of acetamide derivatives to obtain compounds with specific properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structures, can affect the melting points, solubility, and stability of these compounds . The electronic behavior of intramolecular hydrogen bonds was established by NBO studies, which can provide insights into the reactivity and interaction of these molecules with biological targets . The compounds' anticonvulsant activities were linked to specific molecular features, suggesting that the physical and chemical properties of acetamides are closely related to their potential pharmacological effects .

科学研究应用

抗疟疾药物合成的化学选择性乙酰化

一项研究探索了 2-氨基苯酚的氨基的化学选择性单乙酰化,生成 N-(2-羟基苯基)乙酰胺,这是抗疟疾药物合成中的中间体。该工艺使用固定化脂肪酶作为催化剂进行了优化,突出了酶促方法在开发具有高特异性和温和条件的药物中间体方面的潜力 (Magadum & Yadav,2018).

对疟疾的体外疗效

对 2,N-双芳基化 2-乙氧基乙酰胺的研究证明了它们对耐药性恶性疟原虫菌株的体外疗效。该研究确定了四种具有显着活性的抑制剂,表明这些化合物作为潜在的抗疟疾药剂 (Gutteridge 等人,2016).

抗癌活性

另一项研究重点关注 N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺的合成和分子对接分析,以了解其抗癌活性。合成了该化合物,并通过各种分析技术确认了其结构,证明了通过针对 VEGFr 受体的计算机模拟作为抗癌药物的潜力 (Sharma 等人,2018).

新型驱虫化学类别

阿咪丹特是一种衍生自类似化学类别的氨基苯胺,被认为是一种有效的驱虫剂,对动物中的各种寄生虫具有广泛的活性。这一发现突出了氨基苯基化合物在开发寄生虫感染新疗法方面的多功能性 (Wollweber 等人,1979).

染料中间体的绿色合成

N-(3-氨基-4-甲氧基苯基)乙酰胺的催化氢化工艺针对偶氮分散染料的绿色合成进行了优化。本研究提出了一种生产重要染料中间体的环保方法,减少了工业中对苛刻还原剂的需求 (张,2008).

未来方向

属性

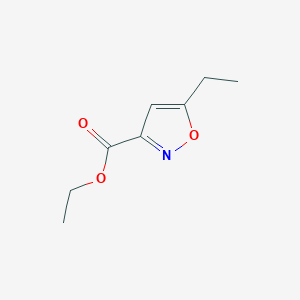

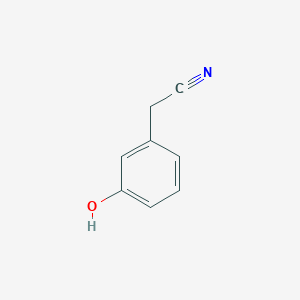

IUPAC Name |

N-(3-aminophenyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBQQZYQXGXZTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-2-ethoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)